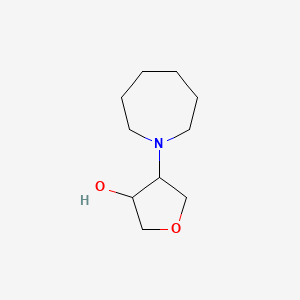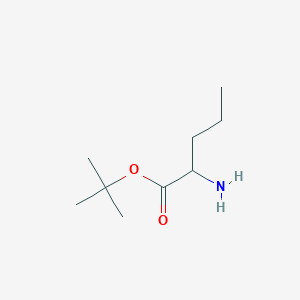![molecular formula C19H29ClN2O3S B2504631 Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177659-05-0](/img/structure/B2504631.png)
Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a derivative of thienopyridine, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the chemistry of this class of compounds.
Synthesis Analysis
The synthesis of related thienopyridine derivatives typically involves the reaction of starting materials such as carboxylates and amides with various reagents under controlled conditions. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine moiety. X-ray crystallographic analysis of similar compounds has revealed details such as dihedral angles, intramolecular hydrogen bonding, and positional disorder in certain groups . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Thienopyridine derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The presence of functional groups such as esters and amides in the molecule suggests that it could participate in reactions typical of these functionalities, such as hydrolysis, amidation, and esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The intramolecular hydrogen bonds observed in some of these compounds can affect their melting points, solubility, and stability . The presence of ethyl and other alkyl groups can also impact the compound's lipophilicity, which is an important factor in drug design and pharmacokinetics.
Scientific Research Applications
Synthesis Methodologies
The compound represents a class of highly functionalized tetrahydropyridines. An example of related synthesis involves the [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights the compound's role in facilitating regioselective synthesis with high yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Structural Characteristics and Chemical Reactions
The compound's structural versatility allows for its transformation into various heterocyclic frameworks. For instance, the cyclization of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates leads to 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which are precursors to tetrahydropyridothienopyrimidine derivatives. Such transformations demonstrate the compound's potential as a synthone for developing pyridothienopyrimidines and related polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Utilities
Research into the compound and its derivatives showcases its potential utility in various scientific fields. For example, the synthesis of spiro compounds such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from related reactions hints at applications in the development of novel pharmacophores with unique NMR spectroscopic behaviors, which could be pivotal in drug design and discovery (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h13H,3-12H2,1-2H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWESVMVURXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)











![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
